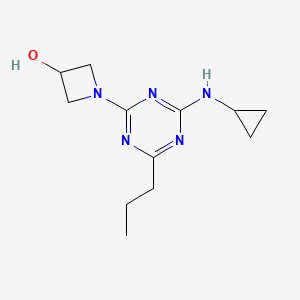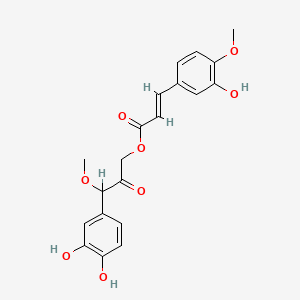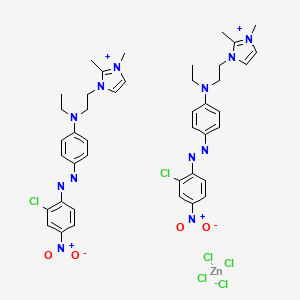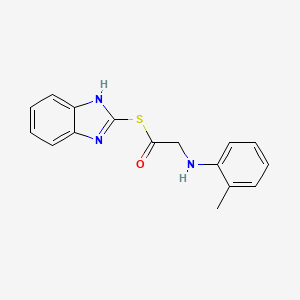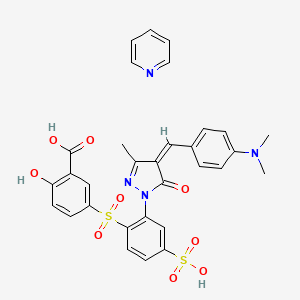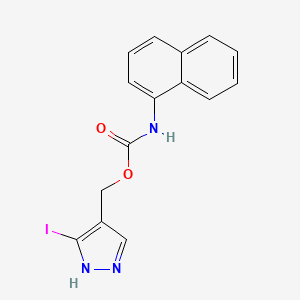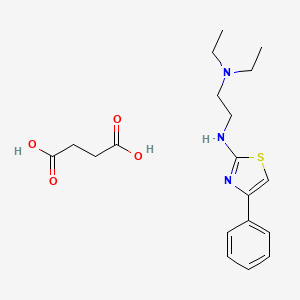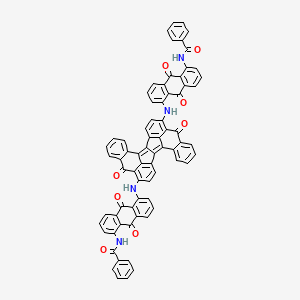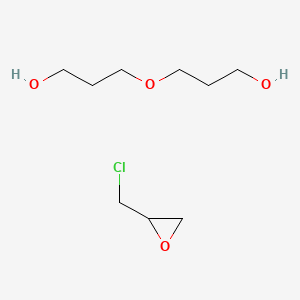
Ethyl alpha-((4-(bis(2-chloroethyl)amino)phenyl)methyl)-1,3-dihydro-1,3-dioxo-2H-isoindole-2-acetate monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-((4-(bis(2-chloroéthyl)amino)phényl)méthyl)-1,3-dihydro-1,3-dioxo-2H-isoindole-2-acétate d’éthyle monochlorhydrate est un composé organique complexe ayant des applications significatives dans divers domaines, notamment la chimie, la biologie et la médecine. Ce composé est connu pour sa structure unique, qui comprend un groupe bis(2-chloroéthyl)amino, ce qui en fait un agent puissant dans diverses réactions chimiques et activités biologiques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’Alpha-((4-(bis(2-chloroéthyl)amino)phényl)méthyl)-1,3-dihydro-1,3-dioxo-2H-isoindole-2-acétate d’éthyle monochlorhydrate implique plusieurs étapes. La matière de départ, l’acide 4-aminobenzoïque, subit une estérification méthylique pour former le 4-(bis(2-hydroxyéthyl)amino)benzoate de méthyle. Cet intermédiaire est ensuite mis en réaction avec l’oxyde d’éthylène pour introduire le groupe bis(2-chloroéthyl)amino .
Méthodes de production industrielle
La production industrielle de ce composé implique généralement une synthèse à grande échelle utilisant des réacteurs automatisés pour garantir la précision et l’efficacité. Les conditions de réaction sont soigneusement contrôlées pour maintenir l’intégrité du groupe bis(2-chloroéthyl)amino, qui est crucial pour l’activité biologique du composé.
Analyse Des Réactions Chimiques
Types de réactions
Alpha-((4-(bis(2-chloroéthyl)amino)phényl)méthyl)-1,3-dihydro-1,3-dioxo-2H-isoindole-2-acétate d’éthyle monochlorhydrate subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des oxydes correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe bis(2-chloroéthyl)amino en amines plus simples.
Substitution : Les groupes chloroéthyle peuvent subir des réactions de substitution nucléophile.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l’hydrure de lithium aluminium et des nucléophiles comme l’azoture de sodium pour les réactions de substitution. Les réactions sont généralement réalisées à des températures et des pressions contrôlées pour garantir des rendements et une pureté élevés.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des oxydes, tandis que les réactions de substitution peuvent produire divers dérivés substitués.
Applications De Recherche Scientifique
Alpha-((4-(bis(2-chloroéthyl)amino)phényl)méthyl)-1,3-dihydro-1,3-dioxo-2H-isoindole-2-acétate d’éthyle monochlorhydrate a un large éventail d’applications en recherche scientifique :
Chimie : Utilisé comme réactif en synthèse organique et comme précurseur de molécules plus complexes.
Biologie : Étudié pour ses interactions avec les macromolécules biologiques et son potentiel en tant que sonde biochimique.
Médecine : Investigué pour ses effets thérapeutiques potentiels, en particulier dans la recherche sur le cancer en raison de ses propriétés alkylantes.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme D'action
Le mécanisme d’action de l’Alpha-((4-(bis(2-chloroéthyl)amino)phényl)méthyl)-1,3-dihydro-1,3-dioxo-2H-isoindole-2-acétate d’éthyle monochlorhydrate implique sa capacité à alkyler l’ADN et les protéines. Le groupe bis(2-chloroéthyl)amino forme des liaisons covalentes avec les sites nucléophiles de l’ADN, ce qui conduit à la réticulation et à la perturbation de la réplication et de la transcription de l’ADN. Ce mécanisme est particulièrement efficace pour cibler les cellules cancéreuses qui se divisent rapidement .
Comparaison Avec Des Composés Similaires
Composés similaires
Chlorambucil : Un autre agent alkylant utilisé en chimiothérapie du cancer.
Melphalan : Structure et fonction similaires, utilisé dans le traitement du myélome multiple.
Cyclophosphamide : Un agent chimiothérapeutique largement utilisé présentant des propriétés alkylantes similaires.
Unicité
Alpha-((4-(bis(2-chloroéthyl)amino)phényl)méthyl)-1,3-dihydro-1,3-dioxo-2H-isoindole-2-acétate d’éthyle monochlorhydrate est unique en raison de ses caractéristiques structurales spécifiques, qui confèrent une réactivité et une activité biologique distinctes. Sa capacité à former des intermédiaires stables et sa grande spécificité pour les sites nucléophiles en font un composé précieux à la fois en recherche et en applications thérapeutiques.
Propriétés
Numéro CAS |
94279-07-9 |
|---|---|
Formule moléculaire |
C23H25Cl3N2O4 |
Poids moléculaire |
499.8 g/mol |
Nom IUPAC |
ethyl 3-[4-[bis(2-chloroethyl)amino]phenyl]-2-(1,3-dioxoisoindol-2-yl)propanoate;hydrochloride |
InChI |
InChI=1S/C23H24Cl2N2O4.ClH/c1-2-31-23(30)20(27-21(28)18-5-3-4-6-19(18)22(27)29)15-16-7-9-17(10-8-16)26(13-11-24)14-12-25;/h3-10,20H,2,11-15H2,1H3;1H |
Clé InChI |
ZDMKHZBXBXPVCC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CC1=CC=C(C=C1)N(CCCl)CCCl)N2C(=O)C3=CC=CC=C3C2=O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


